molecular formula C17H15ClF3N7O B12174172 C17H15ClF3N7O

C17H15ClF3N7O

Cat. No.: B12174172
M. Wt: 425.8 g/mol
InChI Key: VOQGUAZQQAAHEY-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H15ClF3N7O is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H15ClF3N7O typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, nitration, and amination. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using batch or continuous flow processes. These methods involve the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the compound. The industrial production also emphasizes cost-effectiveness and environmental sustainability by minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

C17H15ClF3N7O: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

C17H15ClF3N7O: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of C17H15ClF3N7O involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C17H15ClF3N7O include other trifluoromethylated aromatic compounds and chlorinated heterocycles. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions

Properties

Molecular Formula

C17H15ClF3N7O

Molecular Weight

425.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H15ClF3N7O/c18-13-2-1-11(9-12(13)17(19,20)21)22-16(29)10-5-7-27(8-6-10)15-4-3-14-23-25-26-28(14)24-15/h1-4,9-10H,5-8H2,(H,22,29)

InChI Key

VOQGUAZQQAAHEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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